Cas no 28434-86-8 (Benzenamine,4,4'-oxybis[2-chloro-)
28434-86-8 structure
Product Name:Benzenamine,4,4'-oxybis[2-chloro-
CAS No:28434-86-8
MF:C12H10Cl2N2O
MW:269.12660074234
CID:254803
PubChem ID:34239
Update Time:2025-04-19
Benzenamine,4,4'-oxybis[2-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Oxybis(2-chloroaniline)
- 4-(4-amino-3-chlorophenoxy)-2-chloroaniline
- Ether, bis(4-amino-3-chlorophenyl)
- SCHEMBL273483
- Benzenamine, 4,4'-oxybis(2-chloro-
- Benzenamine, 4,4'-oxybis[2-chloro-
- 3,3'-Dichlor-4,4'-diamino-diphenylaether [German]
- C19226
- 28434-86-8
- 3,3'-Dichloro-4,4'-diaminodiphenyl ether
- DTXSID5074842
- 87Z64NH7YX
- 4,4'-Oxybis(2-chloro-benzenamine)
- 4,4'-Oxybis(2-chlorobenzenamine)
- CCRIS 222
- Aniline, 4,4'-oxybis(2-chloro-
- 4,4'-Oxybis[2-chlorobenzenamine]
- 33DICHLORO44DIAMINODIPHENYLETHER
- 3,3'-Dichlor-4,4'-diamino-diphenylaether
- Oxybis(2-chloroaniline), 4,4-
- Q27155869
- Bis(4-amino-3-chlorophenyl) ether
- CHEBI:82316
- Benzenamine,4,4'-oxybis[2-chloro-
-
- Inchi: 1S/C12H10Cl2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2
- InChI Key: IVVWBIJMWBNKFV-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)OC1C=CC(=C(C=1)Cl)N)N
Computed Properties
- Exact Mass: 268.0172
- Monoisotopic Mass: 268.017018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.3
- XLogP3: 3.3
Experimental Properties
- Density: 1.4179 (rough estimate)
- Boiling Point: 411.4°Cat760mmHg
- Flash Point: 202.6°C
- Refractive Index: 1.5490 (estimate)
- PSA: 61.27
Benzenamine,4,4'-oxybis[2-chloro- Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
28434-86-8 (Benzenamine,4,4'-oxybis[2-chloro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk